molecular formula C22H28N2O2 B3883516 N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE

N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE

Cat. No.: B3883516
M. Wt: 352.5 g/mol
InChI Key: AXFBWNKVGQDXRD-UHFFFAOYSA-N
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Description

N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE is a biphenyl-derived dicarboxamide compound featuring two butan-2-yl substituents on the amide nitrogen atoms. The biphenyl backbone provides structural rigidity, while the branched alkyl groups (butan-2-yl) confer steric bulk and lipophilicity. This combination of features makes the compound valuable in applications requiring tailored solubility, crystallinity, or molecular recognition properties, such as pharmaceuticals, agrochemicals, or supramolecular chemistry .

Properties

IUPAC Name

N-butan-2-yl-2-[2-(butan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-5-15(3)23-21(25)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22(26)24-16(4)6-2/h7-16H,5-6H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFBWNKVGQDXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of 2-aminobiphenyl with butan-2-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted biphenyl derivatives .

Scientific Research Applications

N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N2,N2’-BIS(BUTAN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s biphenyl core allows for strong π-π interactions with aromatic amino acid residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its specific substitution pattern and functional groups. Below is a detailed comparison with analogous compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name Backbone Substituents/Functional Groups Key Properties Applications/Unique Features
N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE (Target) Biphenyl Butan-2-yl (amide N), dicarboxamide High lipophilicity, moderate steric hindrance Drug delivery, polymer additives
2,2'-Bis(p-carboxyphenoxy)biphenyl (Liou et al.) Biphenyl Carboxyphenoxy (ether linkage) High thermal stability, polar High-performance polyamides
2,2'-Dimethoxy-1,1'-binaphthalene-3,3'-dicarboxamide Binaphthyl Methoxy (ether), dicarboxamide Enhanced rigidity, chiral environment Asymmetric catalysis
N-(Diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide Biphenyl Diphenylmethylene (imine), carboxamide Conjugated π-system, redox-active Optoelectronics, sensors
[1,1'-Biphenyl]-2-carboxamide, 3'-(acetylamino)-N,N-bis(phenylmethyl) Biphenyl Acetylamino, benzyl (amide N) Hydrogen-bonding capacity, high crystallinity Crystallography templates

Key Insights from Comparative Analysis

Backbone Rigidity vs. Flexibility The biphenyl backbone in the target compound offers moderate rigidity compared to the binaphthyl backbone in 2,2'-dimethoxy-1,1'-binaphthalene-3,3'-dicarboxamide, which is more rigid and chiral . This difference impacts applications in catalysis or materials requiring stereoselectivity. In contrast, ether-linked biphenyls (e.g., 2,2'-bis(p-carboxyphenoxy)biphenyl) exhibit flexibility, enhancing solubility in polar solvents but reducing thermal stability .

Substituent Effects on Solubility and Reactivity The butan-2-yl groups in the target compound enhance lipophilicity compared to polar substituents like methoxy or carboxyphenoxy. This makes it suitable for organic-phase reactions or lipid bilayer penetration in drug design . Steric hindrance from branched butan-2-yl groups is less pronounced than in compounds with bulkier substituents (e.g., diphenylmethylene in ), allowing for better molecular packing in crystals .

The absence of redox-active groups (e.g., diphenylmethylene in ) limits its use in electronic applications but improves stability under oxidative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE
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